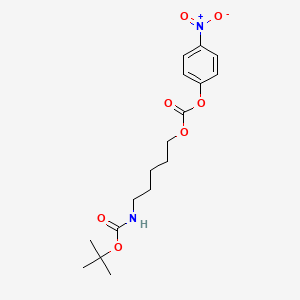
tert-Butyl (5-(((4-nitrophenoxy)carbonyl)oxy)pentyl)carbamate
Cat. No. B3089918
Key on ui cas rn:
1202571-31-0
M. Wt: 368.4 g/mol
InChI Key: CPRNELQIIKKNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09006426B2
Procedure details


tert-Butyl 5-hydroxypentylcarbamate (950 mg, 4.67 mmol) was dissolved in EtOAc, 4-nitrophenyl carbonochloridate (1.130 g, 5.14 mmol) was added, the mixture cooled on an icebath, triethylamine (0.85 mL, 6.07 mmol) was added with stirring and the mixture gradually allowed to reach rt and stirred overnight. The mixture was transferred to a separatory funnel with EtOAc and H2O, and shaken. The organic phase was extracted with 1N HCl, H2O, NAHCO3 (aq., sat.), H2O (twice), brine, dried over Mg2SO4, filtered and concentrated. The residue was purified by chromatography (mixtures of petroleum ether and EtOAc) to afford compound 1.






Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].[C:15](Cl)(=[O:26])[O:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1.C(N(CC)CC)C.O>CCOC(C)=O>[N+:23]([C:20]1[CH:21]=[CH:22][C:17]([O:16][C:15]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12])=[O:26])=[CH:18][CH:19]=1)([O-:25])=[O:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
950 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCCNC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach rt
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase was extracted with 1N HCl, H2O, NAHCO3 (aq., sat.), H2O (twice), brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Mg2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography (mixtures of petroleum ether and EtOAc)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(=O)OCCCCCNC(OC(C)(C)C)=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
